molecular formula C7H7NO3 B14315392 3-(Furan-2-yl)-N-hydroxyprop-2-enamide CAS No. 113873-09-9

3-(Furan-2-yl)-N-hydroxyprop-2-enamide

Cat. No.: B14315392
CAS No.: 113873-09-9
M. Wt: 153.14 g/mol
InChI Key: SZJKKCFFUIOMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-N-hydroxyprop-2-enamide is a hydroxamic acid derivative characterized by an α,β-unsaturated enamide backbone linked to a furan heterocycle. The N-hydroxy group confers metal-chelating properties, making it structurally analogous to histone deacetylase (HDAC) inhibitors like imofinostat (). Its furan moiety contributes electron-rich aromaticity, which may enhance interactions with biological targets. The compound’s synthesis typically involves coupling reactions, as seen in related acrylamide derivatives (). Potential applications include anticancer or anti-inflammatory therapies, leveraging its hydroxamic acid functionality.

Properties

CAS No.

113873-09-9

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-(furan-2-yl)-N-hydroxyprop-2-enamide

InChI

InChI=1S/C7H7NO3/c9-7(8-10)4-3-6-2-1-5-11-6/h1-5,10H,(H,8,9)

InChI Key

SZJKKCFFUIOMBZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)NO

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Furan-2-yl)-N-hydroxyprop-2-enamide and analogous compounds:

Compound Structure Key Substituents Biological Activity Synthetic Yield/Purity Reference
3-(Furan-2-yl)-N-hydroxyprop-2-enamide (2E)-3-(Furan-2-yl)-N-hydroxyprop-2-enamide Furan, N-hydroxy HDAC inhibition (presumed) Data not available -
Imofinostat () (2E)-3-[1-(Benzenesulfonyl)-indol-5-yl]-N-hydroxyprop-2-enamide Benzenesulfonyl-indole, N-hydroxy HDAC inhibition, antineoplastic Not reported
PAM-2 () (E)-3-Furan-2-yl-N-p-tolyl-acrylamide Furan, p-tolyl (N-substituent) Neuropathic pain relief (mouse models) >99.5% purity
DM489 () (E)-3-(Furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one Furan, indoline Neuropathic pain relief (mouse models) >95% purity
Compound 12 () (E)-3-[5-(2-Bromophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide 2-Bromophenyl-furan, cyano, N,N-diethyl Not reported (electrophilic reactivity) Not reported
Compound 5 () (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide Furan, N-methoxy-N-methyl Reduced chelation capacity Not reported

Key Findings:

Structural Variations and Biological Activity The N-hydroxy group in 3-(Furan-2-yl)-N-hydroxyprop-2-enamide and imofinostat is critical for HDAC inhibition via zinc chelation. In contrast, PAM-2 and DM489 lack this group but retain bioactivity in neuropathic pain models, suggesting divergent mechanisms (e.g., non-enzymatic targeting) . Furan vs. Aryl Substitutions: Imofinostat’s benzenesulfonyl-indole group enhances bulk and lipophilicity, likely improving target affinity but reducing solubility compared to the furan-based target compound. Cyano-substituted derivatives () exhibit increased electrophilicity, which may stabilize the enamide structure but reduce biocompatibility .

Synthetic Considerations

  • High-purity synthesis (>99.5%) of PAM-2 was achieved using EDC/HOBt coupling, a method applicable to the target compound if hydroxy-protecting groups (e.g., tert-butyl) are employed .
  • The N-methoxy-N-methyl analog () demonstrates that substituents on the enamide nitrogen influence stability; the hydroxy group’s acidity may necessitate protective strategies during synthesis .

Physicochemical Properties Hydroxy Group Impact: The N-hydroxy group increases hydrogen-bonding capacity and acidity (pKa ~8–9), enhancing water solubility relative to non-hydroxylated analogs like DM488. However, this may also reduce metabolic stability . Furan Contribution: The furan ring’s electron-rich nature may facilitate π-π stacking with aromatic residues in enzyme active sites, a feature absent in aliphatic or cyano-substituted derivatives .

Therapeutic Potential Imofinostat’s antineoplastic activity highlights the therapeutic relevance of N-hydroxyprop-2-enamides. The target compound’s furan moiety could offer improved pharmacokinetics (e.g., faster absorption) compared to bulkier aryl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.